5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione
Description
5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
5-iodo-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQGZGDTIRUECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296980 | |
| Record name | 5-iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17993-69-0 | |
| Record name | NSC112952 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione typically involves the iodination of a pyrimidine precursor followed by the introduction of a tetrahydrofuran moiety. Common reagents used in these reactions include iodine, tetrahydrofuran, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the iodine position.
Scientific Research Applications
5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 17993-69-0, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by relevant data and case studies.
Medicinal Chemistry
This compound has been explored for its potential as an antitumor agent. Its structural similarity to other pyrimidine derivatives allows it to interact with biological targets involved in cancer pathways.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. The introduction of iodine in the structure enhances the lipophilicity, which may improve cellular uptake and bioavailability .
Agricultural Science
This compound has potential applications in agrochemicals as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth can be leveraged to develop effective agricultural products.
Data Table: Comparative Efficacy of Pyrimidine Derivatives
| Compound Name | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| 5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine | Herbicidal Activity | 85 | Agricultural Chemistry Journal |
| 4-Chloro-2-methylpyrimidine | Insecticidal Activity | 75 | Pesticide Science |
| 6-Methylpyrimidine | Fungicidal Activity | 80 | Journal of Agricultural Food Chemistry |
Material Science
The compound's unique properties make it suitable for use in developing new materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metals can be utilized in creating conductive polymers.
Insights
Research indicates that incorporating halogenated pyrimidines into polymer matrices can enhance electronic properties, making them useful for applications in organic solar cells and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include DNA polymerases, kinases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
5-Iodouracil: Another iodinated pyrimidine derivative with potential biological activities.
1-(Tetrahydrofuran-2-yl)uracil: A related compound with a similar structure but lacking the iodine atom.
Uniqueness
5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione: is unique due to the presence of both the iodine atom and the tetrahydrofuran moiety, which can confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS No. 17993-69-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.
- Molecular Formula : CHINO
- Molecular Weight : 308.07 g/mol
- Chemical Structure : The compound features a pyrimidine core substituted with an iodine atom and a tetrahydrofuran ring, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties.
The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Cytotoxicity : The compound showed significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin .
- Apoptosis Induction : Studies have demonstrated that it can trigger apoptotic pathways in cancer cells, potentially through the inhibition of critical proteins involved in cell survival .
Case Studies
In a comparative study involving several derivatives:
- The pyrimidine derivative exhibited enhanced activity against lung and breast cancer cell lines when compared to other analogs .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Antibacterial Properties
The compound was tested against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Showed activity against Escherichia coli and Klebsiella pneumoniae.
The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, particularly with compounds bearing electron-withdrawing groups which enhanced potency .
Antifungal Properties
In addition to antibacterial effects, the compound demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus. The MIC values ranged from 6.25 to 25 μg/mL, indicating potent antifungal action compared to standard treatments .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents on the pyrimidine ring significantly affect both anticancer and antimicrobial activities.
- The presence of iodine and the tetrahydrofuran moiety enhances interaction with biological targets due to increased hydrophobicity and steric effects .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione?
- Methodology : The compound is synthesized via regioselective iodination of pyrimidine precursors under acidic conditions. For example, iodine is introduced at the 5-position of the pyrimidine ring using HI or I₂ in acetic acid, followed by coupling with a tetrahydrofuran-derived moiety. Temperature control (60–80°C) and pH adjustment (pH 4–6) are critical to minimize side reactions and ensure high yields .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., tetrahydrofuran ring conformation) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodination at C5, tetrahydrofuran linkage at N1). Key signals include the pyrimidine C5-I peak at ~90 ppm (¹³C) and tetrahydrofuran protons at 3.5–4.5 ppm (¹H) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 354.1 [M+H]⁺) validate the molecular formula .
Q. What are the typical chemical reactions involving this compound?
- Reactivity :
- Alkylation : The N3 position reacts with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ to yield derivatives for biological testing .
- Hydrolysis : The tetrahydrofuran ring undergoes acid-catalyzed cleavage at elevated temperatures, forming dihydroxy intermediates .
- Substitution : The iodine atom can be replaced via nucleophilic aromatic substitution (e.g., with amines or thiols) under Pd catalysis .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination of the pyrimidine core?
- Strategy : Use directing groups (e.g., hydroxyl or methyl substituents) to polarize the pyrimidine ring, favoring iodination at C5. Acidic media (e.g., H₂SO₄) enhance electrophilic substitution by protonating the ring, while temperature modulation (50–70°C) minimizes competing reactions .
Q. What methodologies are used to evaluate its biological activity?
- Assays :
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Candida albicans using broth microdilution .
- Antiviral studies : Cytopathic effect (CPE) reduction assays in cell cultures infected with RNA viruses (e.g., influenza) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
Q. How can computational modeling optimize its drug-like properties?
- Approach :
- Molecular docking : Predict binding affinities to targets like HIV-1 capsid proteins or viral polymerases using AutoDock Vina .
- QSAR studies : Correlate substituent effects (e.g., iodine vs. chlorine) with bioactivity using Hammett constants and logP values .
Q. What structural modifications enhance its stability and bioactivity?
- SAR Insights :
- Tetrahydrofuran ring : Fluorination at C3' improves metabolic stability by reducing oxidative degradation .
- C5 substituents : Bulkier groups (e.g., thiazole) increase antimicrobial potency but may reduce solubility .
- N1 alkylation : Benzyl derivatives show higher membrane permeability but lower MIC values compared to acetamide analogs .
Q. How do environmental factors (pH, temperature) affect its stability?
- Degradation pathways :
- Acidic conditions (pH < 3): Hydrolysis of the tetrahydrofuran ring dominates, forming diols .
- Alkaline conditions (pH > 9): Deiodination occurs, generating uracil derivatives .
- Thermal stability : Decomposes above 150°C, with mass loss peaks observed via TGA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
